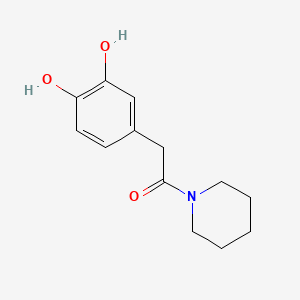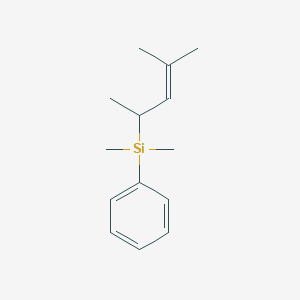
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is an organic compound with the molecular formula C14H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexahydro structure, indicating the presence of six additional hydrogen atoms compared to phenanthrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of phenanthrene-4,5-dione using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4,5-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phenanthrene-4,5-dione.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene-4,5-dione: The non-hydrogenated form of the compound.
1,2,3,4,5,6-Hexahydrophenanthrene: A fully hydrogenated derivative without the dione functionality.
9-Phenyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-dione: A structurally similar compound with a different core structure.
Uniqueness
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is unique due to its specific hydrogenation pattern and the presence of the dione functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 110028-98-3 | |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1,2,3,6,7,8-hexahydrophenanthrene-4,5-dione |
InChI |
InChI=1S/C14H14O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h7-8H,1-6H2 |
Clave InChI |
JVLYNUFSCKCQQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=C(CCCC3=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
